molecular formula C6H12ClN3O2S B6184294 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride CAS No. 2624121-58-8

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride

Cat. No.: B6184294
CAS No.: 2624121-58-8
M. Wt: 225.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride is a chemical compound that features a pyrazole ring substituted with a sulfonyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Amination: The sulfonylated pyrazole is reacted with ethylene diamine to introduce the ethanamine chain.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also participate in binding interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methyl-1H-pyrazol-4-yl)thio]ethan-1-amine hydrochloride
  • 2-[(1-methyl-1H-pyrazol-4-yl)oxy]ethan-1-amine hydrochloride
  • 2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]ethan-1-amine hydrochloride

Uniqueness

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its thio, oxy, and carbonyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2624121-58-8

Molecular Formula

C6H12ClN3O2S

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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